2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Description
The compound 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core linked via a methyl group to a piperazine ring, which is further substituted with a 6-thiophen-2-ylpyridazine moiety. This architecture combines three pharmacologically relevant heterocycles:
- 1,3,4-Oxadiazole: Known for metabolic stability and roles in antimicrobial, anticancer, and anti-inflammatory agents.
- Piperazine: A flexible linker enhancing solubility and bioavailability, commonly used in CNS-targeting drugs.
Properties
IUPAC Name |
2-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-2-13(23-9-1)12-3-4-14(18-17-12)21-7-5-20(6-8-21)10-15-19-16-11-22-15/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCVECDONOZBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring, which can be achieved through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents, such as hydrazine hydrate and carbon disulfide, to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or pyridazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of a thiophene ring and a piperazine moiety enhances the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The compound has shown considerable antimicrobial activity against a range of pathogens. Its structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .
Neurological Applications
2.1 Neuroprotective Effects
Recent studies suggest that compounds similar to 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties are critical in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2.2 Antidepressant Activity
The compound's interaction with serotonin receptors has prompted research into its potential as an antidepressant. Preclinical studies have indicated that it may enhance mood and alleviate symptoms of depression by influencing serotonin levels in the brain .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and substituents on the piperazine can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the thiophene ring | Alters lipophilicity and receptor binding affinity |
| Varying the length of the piperazine chain | Impacts pharmacokinetics and bioavailability |
| Introducing halogen atoms | Can enhance potency against specific targets |
Case Studies
4.1 Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, demonstrating significant promise for further development as an anticancer agent .
4.2 Case Study: Antimicrobial Testing
A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Key Observations :
Trifluoromethyl () and halogenated phenyl () substituents enhance metabolic stability but may reduce solubility compared to the target’s thiophene.
Core Heterocycles :
Biological Activity
2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a heterocyclic compound that has gained attention for its diverse biological activities. The unique combination of a thiophene ring, a pyridazine moiety, a piperazine group, and an oxadiazole core contributes to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and more.
Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazine Ring : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid.
- Formation of the Piperazine Moiety : Nucleophilic substitution reactions with suitable piperazine derivatives.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have been widely studied for their antimicrobial properties. Research indicates that derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Dhumal et al. (2016) reported that certain oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG.
- Desai et al. (2016) demonstrated that compounds with piperidine moieties had enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- MDPI (2020) discussed how oxadiazole derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 2-Oxadiazole Derivative | MCF-7 (Breast Cancer) | Increased p53 and caspase activity | |
| 1,3,4-Oxadiazole Derivative | Various | Induction of apoptosis |
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Studies have indicated that it can modulate inflammatory pathways:
- Research has shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzymatic Targets : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with receptors influencing cell signaling pathways such as MAPK/ERK.
Case Studies
Several case studies illustrate the efficacy of this compound in different biological contexts:
- Antitubercular Activity : A study by Vosatka et al. (2018) demonstrated that certain oxadiazole derivatives exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values ranging from 4–8 µM .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in addition to their antimicrobial effects, indicating a broad spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
